(3,3-Dimethylcyclobutyl)hydrazine
Description
(3,3-Dimethylcyclobutyl)hydrazine is a hydrazine derivative featuring a strained cyclobutane ring substituted with two methyl groups at the 3-position. The cyclobutane ring introduces steric strain, which may enhance reactivity in specific transformations, such as ring-opening or [3,3]-sigmatropic rearrangements .
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(3,3-dimethylcyclobutyl)hydrazine |
InChI |
InChI=1S/C6H14N2/c1-6(2)3-5(4-6)8-7/h5,8H,3-4,7H2,1-2H3 |
InChI Key |
BAEMCKRDYVGADL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)NN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclobutyl)hydrazine typically involves the reaction of 3,3-dimethylcyclobutanone with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through appropriate purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylcyclobutyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce various amines.
Scientific Research Applications
(3,3-Dimethylcyclobutyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,3-Dimethylcyclobutyl)hydrazine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a nucleophile, participating in reactions that modify the structure and function of biological molecules. The specific pathways and targets involved depend on the context of its use, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
Comparison with Similar Hydrazine Derivatives
2.1 Structural and Physical Properties
The table below summarizes key structural and physical properties of (3,3-Dimethylcyclobutyl)hydrazine and its analogs:
Key Observations:
- Cyclobutane vs. Butyl Chain : The cyclobutane ring in this compound introduces significant steric strain compared to the linear (3,3-Dimethylbutyl) analog. This strain may increase reactivity in ring-opening or cycloaddition reactions but reduce thermal stability .
- Substituent Effects : The tert-butoxy group in [3-(tert-Butoxy)cyclobutyl]hydrazine HCl improves solubility in organic solvents, making it more suitable for catalytic applications .
2.4 Stability and Challenges
- Thermal Stability : Cyclobutane rings are prone to thermal ring-opening. The tert-butoxy group in [3-(tert-Butoxy)cyclobutyl]hydrazine HCl may stabilize the compound compared to the dimethyl-substituted analog .
- Synthetic Limitations : Steric hindrance in this compound may complicate further functionalization, requiring optimized conditions for reactions like hydrazone formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
